Defined Five-Center (R)-Stereochemistry Confers Class-Level Proteolytic Resistance Absent in L-Peptide Analogs
While no head-to-head stability study specific to CAS 644997-24-0 has been published, the compound's all-D configuration places it within a well-characterized class. In direct comparative studies, the all-D-enantiomeric peptide D3 remained 89% stable in simulated gastric fluid and 96% stable in simulated intestinal fluid over 24 h, whereas its all-L mirror image was degraded by 70% and completely metabolized within seconds under identical conditions [1]. Furthermore, the D-amino-acid-containing somatostatin analog octreotide exhibits a plasma half-life of 1.5 h compared to only a few minutes for the native all-L somatostatin [2]. This class-level evidence supports the expectation that CAS 644997-24-0, as an all-D pentapeptide, offers substantially greater stability in biological matrices than any L-configured or mixed-configuration equivalent.
| Evidence Dimension | Proteolytic stability: % intact after 24 h incubation |
|---|---|
| Target Compound Data | Not directly measured; class-level expectation based on all-D configuration |
| Comparator Or Baseline | All-D peptide D3: 89% (gastric), 96% (intestinal); All-L D3: 30% (gastric), 0% (intestinal); Octreotide (D-AA containing) t1/2 = 1.5 h vs. somatostatin (all-L) t1/2 = <3 min |
| Quantified Difference | D3: 59 percentage-point advantage in gastric fluid; infinite in intestinal fluid (>96% vs. 0%); Octreotide: ≥30-fold half-life extension |
| Conditions | Simulated gastric fluid (pH ~2, pepsin), simulated intestinal fluid (pH 6.8, pancreatin), 37°C, 24 h; human plasma (octreotide) |
Why This Matters
For in vitro assays or in vivo studies where peptide stability determines data reproducibility, an all-D pentapeptide is expected to resist proteolytic degradation, reducing the confounding effects of metabolite formation.
- [1] Klein A, et al. Surprisingly high stability of the Aβ oligomer eliminating all-D-enantiomeric peptide D3 in media simulating the route of orally administered drugs. J Pharm Sci. 2017;106(12):3552-3559. View Source
- [2] Werle M, Bernkop-Schnürch A. Strategies to improve plasma half life time of peptide and protein drugs. Amino Acids. 2006;30(4):351-367. View Source
